5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17421856
Molecular Formula: C10H12OS
Molecular Weight: 180.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12OS |
|---|---|
| Molecular Weight | 180.27 g/mol |
| IUPAC Name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H12OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h5-7H,2-4H2,1H3 |
| Standard InChI Key | TVEPNPCBQITNKY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2=C(C1)C=C(S2)C=O |
Introduction
Structural and Chemical Properties
5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde features a fused bicyclic system comprising a partially saturated benzene ring (4,5,6,7-tetrahydro) and a thiophene moiety. The methyl substituent at position 5 introduces steric and electronic effects that influence the molecule’s conformation, while the carbaldehyde group at position 2 confers reactivity toward nucleophilic additions and condensations .
Molecular Characteristics
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Molecular Formula: CHOS
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Molecular Weight: 180.26 g/mol
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Key Functional Groups:
Physicochemical Properties
While experimental data for this specific compound are sparse, analogs such as 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid exhibit a melting point of 196°C and water solubility of 0.26 g/L at 25°C . The aldehyde derivative is expected to have reduced solubility in aqueous media compared to carboxylic acid counterparts due to decreased polarity. Predicted properties include:
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Boiling Point: ~360–370°C (extrapolated from similar derivatives) .
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pKa: The aldehyde proton is weakly acidic (estimated pKa ~10–12), less than carboxylic acids (pKa ~3–4) .
Synthetic Methodologies
The synthesis of 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde can be inferred from established routes for analogous tetrahydrobenzothiophene derivatives. Key strategies involve cyclization, functional group interconversion, and regioselective substitution.
Cyclocondensation Approaches
A common precursor for tetrahydrobenzothiophenes is ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, synthesized via the reaction of cyclohexanones with ethyl cyanoacetate . For the target aldehyde, the amino group at position 2 could be oxidized to a nitroso intermediate, followed by reduction and subsequent formylation. Alternatively, direct formylation using Vilsmeier-Haack conditions (POCl/DMF) may introduce the aldehyde group .
Functionalization of Preformed Cores
Starting from 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene, electrophilic aromatic substitution at position 2 can be achieved using directed ortho-metalation (DoM) strategies. For example:
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Lithiation at position 2 using LDA (lithium diisopropylamide).
Representative Reaction Pathway:
Purification and Characterization
Crude products are typically purified via silica gel chromatography, with elution using gradients of ethyl acetate and hexanes . Characterization relies on:
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NMR Spectroscopy:
Biological Activities and Applications
Though direct studies on 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde are lacking, structurally related benzothiophenes exhibit broad bioactivity, suggesting potential avenues for exploration.
Anti-inflammatory and Anticancer Effects
Benzothiophene carboxaldehydes may interfere with leukotriene synthesis (similar to Zileuton) or modulate kinases involved in inflammation and proliferation . The methyl group could improve membrane permeability, facilitating intracellular target engagement .
Reactivity in Medicinal Chemistry
The aldehyde functionality serves as a versatile handle for derivatization:
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Condensation with Hydrazines: To form hydrazones with potential antitubercular activity .
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Reductive Amination: To generate secondary amines for central nervous system-targeted agents .
Challenges and Future Directions
Synthetic Optimization
Current routes to tetrahydrobenzothiophene aldehydes suffer from moderate yields (40–60%) due to competing side reactions during formylation . Advances in catalytic methods (e.g., palladium-mediated C–H activation) could improve efficiency .
Biological Screening
Priority targets for in vitro assays include:
Toxicity and ADMET Profiling
The aldehyde group raises concerns about off-target reactivity and metabolic instability. Prodrug strategies (e.g., acetal protection) may mitigate these issues .
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